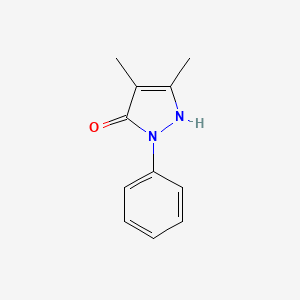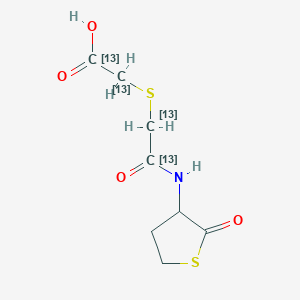
Erdosteine-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erdosteine-13C4 is a stable isotope-labeled version of Erdosteine, a compound known for its mucolytic, anti-inflammatory, and antioxidant properties. The labeling with carbon-13 isotopes makes it particularly useful in research applications, allowing for precise tracking and quantification in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine-13C4 involves the incorporation of carbon-13 isotopes into the Erdosteine molecule. This process typically starts with the synthesis of carbon-13 labeled precursors, which are then used in the multi-step synthesis of Erdosteine. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes without altering the chemical structure of Erdosteine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their consistent incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Erdosteine-13C4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .
Aplicaciones Científicas De Investigación
Erdosteine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Erdosteine.
Biology: Helps in tracking the distribution and interaction of Erdosteine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Erdosteine.
Industry: Employed in the development of new formulations and delivery systems for Erdosteine .
Mecanismo De Acción
Erdosteine-13C4 exerts its effects through several mechanisms:
Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.
Antioxidant Action: Scavenges reactive oxygen species, protecting cells from oxidative damage
Comparación Con Compuestos Similares
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine (NAC): Known for its mucolytic and antioxidant properties, often compared with Erdosteine in clinical studies.
S-carboxymethylcysteine: Similar mucolytic properties but differs in its pharmacokinetic profile.
Uniqueness of Erdosteine-13C4: this compound is unique due to its isotopic labeling, which allows for precise tracking in research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and interactions .
Propiedades
Fórmula molecular |
C8H11NO4S2 |
|---|---|
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |
Clave InChI |
QGFORSXNKQLDNO-HNZXROKESA-N |
SMILES isomérico |
C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |
SMILES canónico |
C1CSC(=O)C1NC(=O)CSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


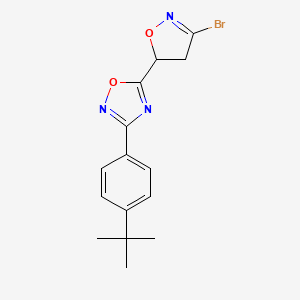
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)

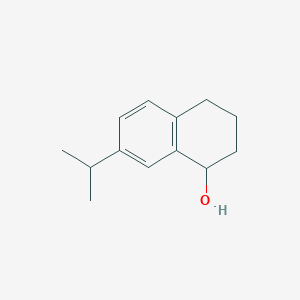
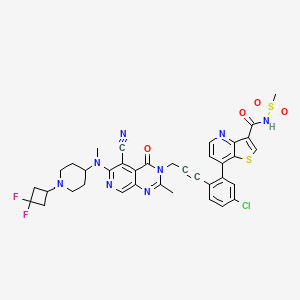
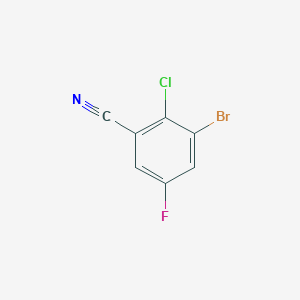


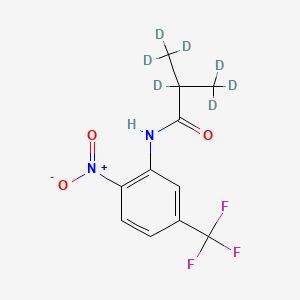

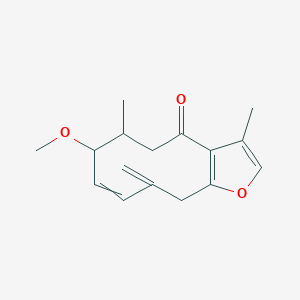
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
